molecular formula C12H11Cl2N3OS2 B2649322 2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393567-91-4

2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2649322
CAS No.: 393567-91-4
M. Wt: 348.26
InChI Key: WFXQYGVODLFGLM-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C12H11Cl2N3OS2 and its molecular weight is 348.26. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Methodologies

  • Oxidative Dimerization of Thioamides : A study by Takikawa et al. (1985) explored the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, which may be relevant for synthesizing compounds similar to 2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).

Biological Activities

  • Anticancer Activity of Thiadiazole Derivatives : Tiwari et al. (2017) conducted a study on the synthesis of Schiff’s bases containing thiadiazole and benzamide groups, evaluating their anticancer activity against various human cancer cell lines. This research suggests the potential biological applications of compounds structurally related to this compound (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Material Science and Coordination Chemistry

  • Copper(II) Complexes with Thiadiazole Derivatives : Adhami et al. (2014) explored the synthesis and cytotoxic activity of cyclic systems involving [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes, highlighting the significance of such structures in material sciences and their potential biological applications (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).

Inhibition Effects and QSAR Studies

  • Inhibition of Human Carbonic Anhydrase Isoforms : A study by Ulus et al. (2016) detailed the synthesis of acridine-acetazolamide conjugates, including 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, investigating their inhibition effects on various human carbonic anhydrase isoforms. This research provides insight into the potential therapeutic applications of thiadiazole derivatives (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Properties

IUPAC Name

2,4-dichloro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS2/c1-6(2)19-12-17-16-11(20-12)15-10(18)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXQYGVODLFGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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